9,10-ジブロモアントラセン

概要

説明

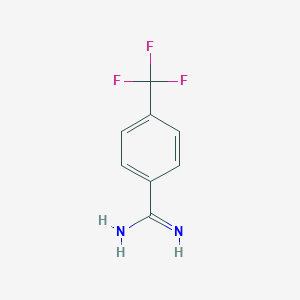

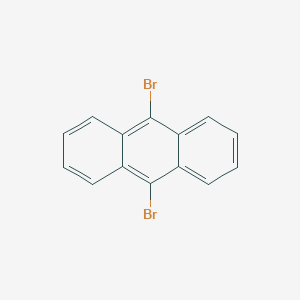

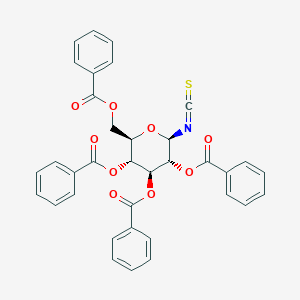

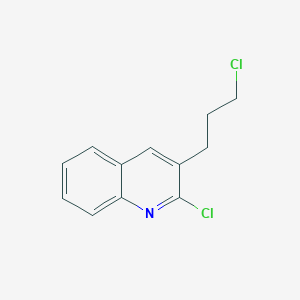

9,10-Dibromoanthracene is an aryl dihalide . It’s an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . Until recently, it had no noteworthy properties or uses .

Synthesis Analysis

9,10-Dibromoanthracene is synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent . Using 80-85% anthracene as raw material, adding bromine to react for half an hour, the yield is 83-88% .Molecular Structure Analysis

The molecular formula of 9,10-Dibromoanthracene is C14H8Br2 . Its molecular weight is 336.02 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

9,10-Dibromoanthracene forms an addition compound with the explosive 1,3,5-trinitrobenzene . Voltage pulses from an STM probe can break one C–Br bond to form a free radical and then the second bond to form a diradical . Another pulse can convert the diradical to a bicyclic diene–diyne .Physical And Chemical Properties Analysis

9,10-Dibromoanthracene has a molar mass of 336.02 g·mol−1 . It is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .科学的研究の応用

有機エレクトロニクス

9,10-ジブロモアントラセンは、半導体分子やポリマーを構築するためのビルディングブロックとして使用されます。 半導体特性を持つため、有機電界効果トランジスタ(OFET)、有機発光ダイオード(OLED)、有機ポリマー太陽電池に用途があります。 .

有機合成

この化合物は、有機合成における重要な原料および中間体として役立ちます。 臭素化された構造により、さまざまな有機化合物を合成するための汎用性の高い前駆体となります。 .

医薬品中間体

医薬品業界では、9,10-ジブロモアントラセンは医薬品の合成における中間体として使用されています。 その化学構造は、医薬品の有効成分を製造するために修飾することができます。 .

農薬

医薬品での使用と同様に、この化合物は農薬の製造にも使用されており、殺虫剤や除草剤の合成に貢献しています。 .

半導体研究

9,10-ジブロモアントラセンから整列した針状の結晶を形成することが研究されており、有機半導体としての潜在的な用途があります。 開発された結晶成長法は、シンプルで費用対効果が高く、脆い材料にも適用できます。 .

発光用途

ガラス基板上にホットウォール蒸着法によって9,10-ジブロモアントラセンの薄膜が調製されました。 これらのフィルムは、発光用途での潜在的な使用のために、その構造、光学および電気的特性について特徴付けられています。 .

生物学的な用途

9,10-ジブロモアントラセンの誘導体は、その凝集誘起発光(AIE)特性を調べるために合成されてきました。 これらの特性は、バイオイメージングや治療法などの生物学的用途において重要です。

作用機序

Target of Action

9,10-Dibromoanthracene is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . The primary targets of 9,10-Dibromoanthracene are the carbon-bromine bonds present in the molecule .

Mode of Action

The mode of action of 9,10-Dibromoanthracene involves the fragmentation of the carbon-bromine bonds. This process can be achieved in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the 9,10-dibromoanthracene reactant was placed .

Biochemical Pathways

The biochemical pathway of 9,10-Dibromoanthracene primarily involves the Bergman cyclization reaction . After the fragmentation of the carbon-bromine bonds, further voltage pulses cause the diradical to convert to a diyne (or back again) via a Bergman cyclization reaction .

Result of Action

The result of the action of 9,10-Dibromoanthracene is the formation of carbon radicals and the conversion of the diradical to a diyne via the Bergman cyclization reaction . This reaction was the first single molecule reaction observed by an atomic force microscope and scanning tunneling microscopy .

Action Environment

The action of 9,10-Dibromoanthracene is influenced by environmental factors such as the presence of a sodium chloride substrate, which stabilizes the resulting carbon radicals . Additionally, the use of voltage pulses from a scanning tunneling microscope is necessary for the fragmentation of the carbon-bromine bonds .

Safety and Hazards

将来の方向性

Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .

特性

IUPAC Name |

9,10-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUOAURMAFDGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049312 | |

| Record name | 9,10-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | 9,10-Dibromoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

523-27-3 | |

| Record name | 9,10-Dibromoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dibromoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dibromoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dibromoanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIBROMOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CP7C5Y82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9,10-dibromoanthracene?

A1: 9,10-Dibromoanthracene has a molecular formula of C14H8Br2 and a molecular weight of 335.99 g/mol. []

Q2: What spectroscopic techniques have been used to characterize 9,10-dibromoanthracene?

A2: Researchers have employed various spectroscopic methods to characterize 9,10-dibromoanthracene, including Fourier Transform Infrared Spectroscopy (FTIR), 1H-NMR, 13C-NMR, and UV-Vis absorption and emission spectroscopy. []

Q3: How does the presence of 9,10-dibromoanthracene as an additive impact the tree initiation voltage (TIV) of low-density polyethylene (LDPE)?

A3: Studies indicate that adding 9,10-dibromoanthracene to LDPE significantly increases its TIV, making it approximately 3.5 times higher compared to LDPE without the additive. []

Q4: What factors contribute to the enhanced TIV of LDPE in the presence of 9,10-dibromoanthracene?

A4: The increased TIV is attributed to two primary factors: the relaxation of the electric field due to semi-conductive, plate-shaped crystal precipitates of 9,10-dibromoanthracene and the shallower depth of micro-spaces at the LDPE-electrode interface. []

Q5: Can 9,10-dibromoanthracene function as a photocatalyst?

A5: Yes, 9,10-dibromoanthracene demonstrates photocatalytic activity in visible-light-mediated benzylic C-H oxygenation reactions. [] It can also be used as a photocatalyst in the alkoxylation of benzyl C-H bonds, employing N-fluorobenzenesulfonimide as an oxidant. []

Q6: What is the role of 9,10-dibromoanthracene in visible-light-mediated benzylic C-H oxygenation?

A6: Upon activation by solar light or blue LED, 9,10-dibromoanthracene initiates the oxygenation reaction, enabling the conversion of secondary benzylic positions to ketones and tertiary benzylic carbons to hydroperoxides at ambient temperature and air pressure. []

Q7: Can 9,10-dibromoanthracene be utilized in the synthesis of carbon nanotubes (CNTs)?

A7: Research shows that pyrolyzing a mixture of ferrocene and 9,10-dibromoanthracene can yield single-walled carbon nanotubes (SWCNTs) and spherical carbon-coated iron nanoparticles. []

Q8: How does the ratio of ferrocene to 9,10-dibromoanthracene influence the synthesis of CNTs?

A8: Adjusting the ratio of ferrocene to 9,10-dibromoanthracene during pyrolysis allows for control over the size of the resulting multi-walled carbon nanotubes (MWCNTs). A lower ratio favors the formation of low-diameter MWCNTs, while a higher ratio leads to thicker MWCNTs. []

Q9: How does 9,10-dibromoanthracene behave in alkaline aprotic solvents during air oxidation?

A9: Studies on the chemiluminescence of ketones and carboxylic acids reveal that molecules possessing a –COCH– group, like 9,10-dibromoanthracene, can generate excited products upon air oxidation in alkaline aprotic solvents. []

Q10: Does the presence of other functional groups affect the chemiluminescent reaction of 9,10-dibromoanthracene?

A10: Yes, certain functional groups can hinder the chemiluminescent reaction of 9,10-dibromoanthracene, potentially impacting light emission efficiency. []

Q11: How does 9,10-dibromoanthracene interact with amines in photochemical reactions?

A11: Research suggests that the lowest excited singlet states of 9,10-dibromoanthracene can react with amines, leading to the formation of bromoanthracene radical anions as intermediates in debromination reactions. [, ]

Q12: How does 9,10-dibromoanthracene interact with triplet acetophenones?

A12: 9,10-dibromoanthracene can accept energy from triplet acetophenones, with the efficiency of this energy transfer depending on the triplet energy of the acetophenone and the temperature. This process involves the Tn state of 9,10-dibromoanthracene, which lies approximately 4 kcal above its S1 state. []

Q13: Can 9,10-dibromoanthracene be used as a starting material for synthesizing other compounds?

A13: Absolutely, 9,10-dibromoanthracene is a versatile building block in organic synthesis. It serves as a key precursor in preparing various substituted anthracene derivatives, including 9,10-di(α-naphthyl) anthracene, 9,10-anthryldiamine derivatives, halo-substituted 9,10-diphenylanthracenes, and pyrene-alkyne based porous frameworks. [, , , ]

Q14: What type of reactions can be employed with 9,10-dibromoanthracene to synthesize new compounds?

A14: 9,10-Dibromoanthracene readily undergoes various reactions, including Suzuki cross-coupling, Sonogashira-Hagihara coupling, and nucleophilic substitution, enabling the synthesis of a wide range of valuable compounds. [, , , , , ]

Q15: Can 9,10-dibromoanthracene be used to synthesize polymers?

A15: Yes, 9,10-dibromoanthracene acts as a monomer in the synthesis of various polymers, including conjugated polymers with applications in iodine adsorption, platinum-containing poly(phenyleneethynylene)s, and poly{}. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)

![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)